![molecular formula C18H20OS B1360553 2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-24-3](/img/structure/B1360553.png)
2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
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Overview
Description
2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C18H20OS It is known for its unique structural features, which include a propiophenone backbone substituted with dimethyl and thiomethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This method uses an acyl chloride or anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone involves its interaction with molecular targets through its functional groups. The thiomethyl group can participate in nucleophilic or electrophilic reactions, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone
- 4’-Methyl-3-(4-thiomethylphenyl)propiophenone
- 2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone
Uniqueness
2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone is unique due to the presence of both dimethyl and thiomethylphenyl groups, which confer distinct chemical and physical properties
Biological Activity
2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H18OS, with a molecular weight of approximately 270.38 g/mol. The compound features a propiophenone backbone with two methyl groups at the 2' and 4' positions on the phenyl ring, along with a thiomethyl group attached to another phenyl ring. This unique structural configuration is believed to influence its biological activity significantly.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacteria and fungi. The presence of the thiomethyl group is thought to enhance its interaction with microbial targets.
- Anticancer Potential : Investigations have shown that this compound may inhibit cancer cell proliferation in vitro. Its mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.
- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation, possibly through the inhibition of pro-inflammatory cytokines.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can bind to specific receptors, influencing signaling cascades that regulate cell growth and survival.
- Oxidative Stress Response : The thiomethyl group may play a role in modulating oxidative stress responses in cells, contributing to its protective effects against cellular damage.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Inhibitory effects on bacteria and fungi | |
Anticancer | Reduced proliferation in cancer cell lines | |
Anti-inflammatory | Decreased cytokine levels in inflammatory models |
Case Study: Anticancer Activity
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspases, which are critical mediators in programmed cell death. This finding suggests potential for development as an anticancer therapeutic agent.
Case Study: Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus and Candida albicans showed that this compound exhibited substantial antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for inhibiting microbial growth. These results highlight the compound's potential as a lead structure for developing new antimicrobial agents.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-4-10-17(14(2)12-13)18(19)11-7-15-5-8-16(20-3)9-6-15/h4-6,8-10,12H,7,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYRIBNHTKHZLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)SC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644379 |
Source
|
Record name | 1-(2,4-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-24-3 |
Source
|
Record name | 1-(2,4-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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